molecular formula C11H7BrClF3N2O2 B1404742 Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate CAS No. 1355170-29-4

Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

Cat. No. B1404742
CAS RN: 1355170-29-4
M. Wt: 371.54 g/mol
InChI Key: NCAWNHDHLNSYQJ-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate is a chemical compound with the molecular formula C11H8BrClF3N2O2 . It is typically stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in its physical form .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which includes the compound , has been a topic of interest in recent years . A common method involves the condensation of 2-aminopyridines with α-bromoketones . This process can be facilitated by microwave irradiation, which offers advantages such as greater selectivity, rapid synthesis, and environmental friendliness .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8BrF3N2O2/c1-2-19-10(18)7-8(12)17-5-3-4-6(9(17)16-7)11(13,14)15/h3-5H,2H2,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 337.1 . It is a solid at room temperature . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

Medicinal Chemistry Antituberculosis Agent

Imidazo[1,2-a]pyridine derivatives have been studied for their potential as antituberculosis agents. For instance, a compound similar to Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate showed a significant reduction in bacterial load in an acute TB mouse model when treated with various doses .

Material Science Structural Character

Due to its structural character, imidazo[1,2-a]pyridine is also useful in material science. The presence of halogens and trifluoromethyl groups in the compound may influence its physical properties and potential applications in material science .

Drug Development Drug Prejudice Scaffold

The imidazo[1,2-a]pyridine scaffold is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This suggests that this compound could be a key intermediate in the synthesis of various pharmacologically active molecules .

Chemical Synthesis Intermediate

This compound is likely used as an intermediate in chemical synthesis due to its reactive functional groups which can undergo further chemical transformations .

Green Chemistry Solvent-Free Synthesis

Imidazo[1,2-a]pyridines can be synthesized under solvent-free conditions which aligns with the principles of green chemistry. This compound could potentially be synthesized or used in reactions that adhere to environmentally friendly practices .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazo[1,2-a]pyridines, including the compound , have a wide range of applications in medicinal chemistry . Therefore, future research may focus on exploring new synthesis methods, studying their biological activity, and developing new drugs based on these compounds.

properties

IUPAC Name

ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrClF3N2O2/c1-2-20-10(19)7-8(12)18-4-5(11(14,15)16)3-6(13)9(18)17-7/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCAWNHDHLNSYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C=C(C=C(C2=N1)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrClF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Ethyl 3-bromo-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate

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